molecular formula C6H10O2S B3047940 Diglycidyl sulfide CAS No. 14974-71-1

Diglycidyl sulfide

Cat. No.: B3047940
CAS No.: 14974-71-1
M. Wt: 146.21 g/mol
InChI Key: WISUILQECWFZCN-UHFFFAOYSA-N
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Description

Diglycidyl sulfide is an organic compound that belongs to the class of epoxides. It is characterized by the presence of two glycidyl groups attached to a sulfur atom. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of epoxy resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diglycidyl sulfide can be synthesized through the reaction of epichlorohydrin with sodium sulfide. The reaction typically occurs under basic conditions, where sodium hydroxide is used to facilitate the formation of the this compound. The general reaction scheme is as follows:

2 Epichlorohydrin+Sodium SulfideDiglycidyl Sulfide+Sodium Chloride\text{2 Epichlorohydrin} + \text{Sodium Sulfide} \rightarrow \text{this compound} + \text{Sodium Chloride} 2 Epichlorohydrin+Sodium Sulfide→Diglycidyl Sulfide+Sodium Chloride

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diglycidyl sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: The epoxide rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, diglycidyl sulfide is used as a cross-linking agent in the synthesis of polymers and resins. Its reactivity with various nucleophiles makes it a versatile compound for creating complex molecular structures.

Biology

In biological research, this compound is used to modify biomolecules. It can react with amino acids and proteins, allowing researchers to study protein interactions and functions.

Medicine

In medicine, this compound derivatives are explored for their potential use in drug delivery systems. The compound’s ability to form stable linkages with other molecules makes it suitable for creating targeted drug delivery vehicles.

Industry

Industrially, this compound is used in the production of high-performance epoxy resins. These resins are employed in coatings, adhesives, and composite materials due to their excellent mechanical and chemical properties.

Mechanism of Action

The mechanism of action of diglycidyl sulfide involves the opening of its epoxide rings. This can occur through nucleophilic attack, where a nucleophile attacks the carbon atom of the epoxide ring, leading to ring opening and formation of a new bond. This reactivity is the basis for its use in cross-linking and modification reactions.

Comparison with Similar Compounds

Similar Compounds

    Diglycidyl ether: Similar in structure but contains an oxygen atom instead of sulfur.

    Bisphenol A diglycidyl ether: A widely used epoxy resin precursor with two glycidyl groups attached to a bisphenol A backbone.

    Diglycidyl thioether: Contains a sulfur atom but differs in the positioning of the glycidyl groups.

Uniqueness

Diglycidyl sulfide is unique due to the presence of sulfur, which imparts different chemical properties compared to oxygen-containing analogs. The sulfur atom can participate in additional types of reactions, such as forming sulfoxides and sulfones, which are not possible with oxygen analogs.

Properties

IUPAC Name

2-(oxiran-2-ylmethylsulfanylmethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-5(7-1)3-9-4-6-2-8-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISUILQECWFZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CSCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933718
Record name 2,2'-[Sulfanediylbis(methylene)]bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14974-71-1
Record name 2,2′-[Thiobis(methylene)]bis[oxirane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14974-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfide, bis(2,3-epoxypropyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[Sulfanediylbis(methylene)]bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Next, without isolation, bis(3-chloro-2-hydroxypropyl)sulfide described above was dripped into a reaction vessel containing a mixed solvent consisting of 410 g of toluene and 260 g of 32% aqueous solution of sodium hydroxide with the temperature of the solution in the reaction vessel being maintained at 0 to 10° C. At the point of the completion, no scum-like insoluble matter was generated. The aqueous layer was removed, and the organic layer was washed with 180 g of water three times. After that, no scum-like insoluble matter was generated. After that, the solvent was distilled away, thereby obtaining 138 g (total yield: 95%) of bis(β-epoxypropyl)sulfide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
Diglycidyl sulfide
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Reactant of Route 5
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Reactant of Route 6
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